

Molecular Targets of Padnarsertib

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Compound Focus: Padnarsertib

CAS No.: 1643913-93-2

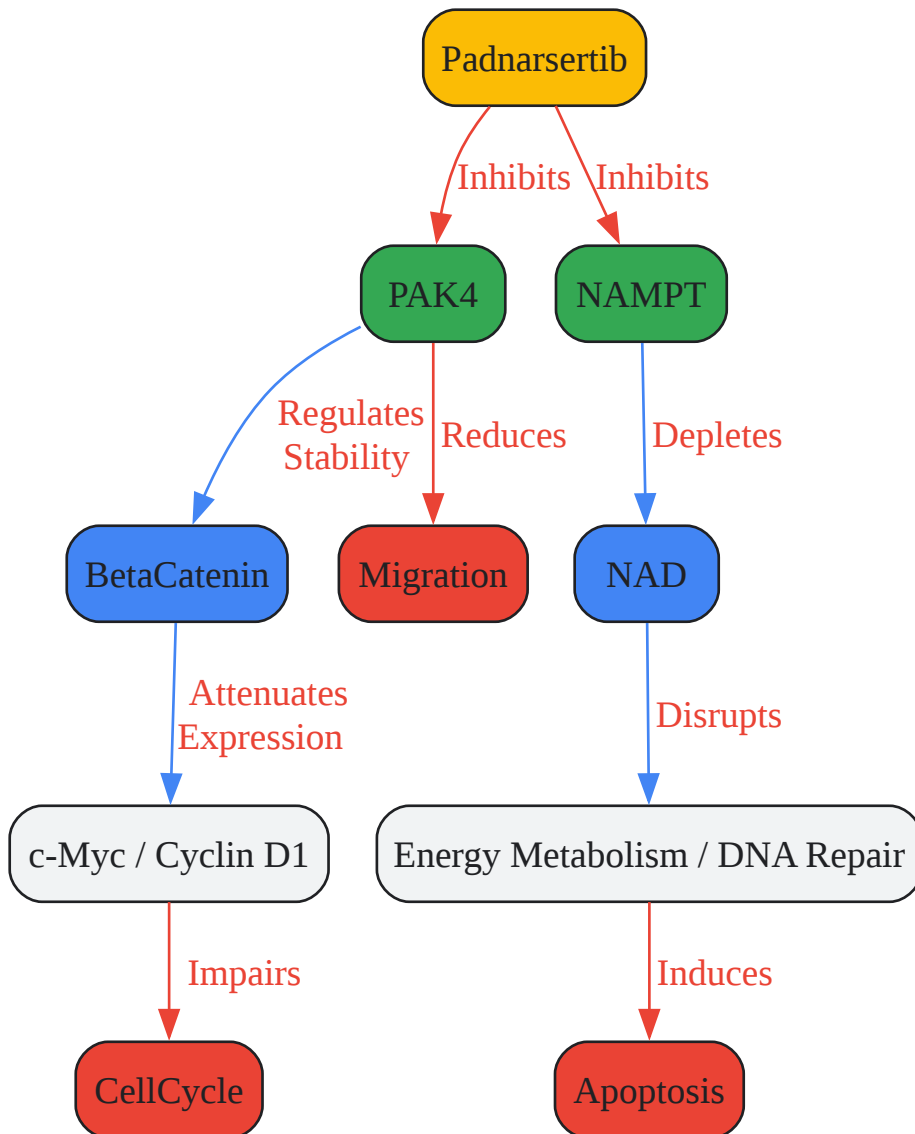
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Target	Description	Biological Role	Inhibition IC ₅₀
PAK4 (Serine/threonine-protein kinase PAK 4) [1]	A member of the P21-activated kinase family; a key signaling node.	Regulates cytoskeleton, cell adhesion, migration, growth, proliferation, and survival [1].	< 100 nM [2]
NAMPT (Nicotinamide phosphoribosyltransferase) [3] [2]	The rate-limiting enzyme in the NAD ⁺ salvage pathway [4].	Catalyzes the conversion of nicotinamide to NMN, a critical step in NAD ⁺ biosynthesis, which is essential for cellular metabolism and energy production.	120 nM [2] [5]

Mechanism of Action & Signaling Pathways

Padnarsertib's anti-cancer activity stems from its simultaneous disruption of both kinase signaling and cellular metabolism. The following diagram maps its primary mechanism of action and the consequent biological effects.



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Padnarsertib's dual inhibition leads to coordinated anti-tumor effects by simultaneously targeting cell survival signaling and metabolic processes.

Key Experimental Evidence & Protocols

The following experimental data, primarily from preclinical studies, underpins our understanding of **Padnarsertib**'s activity.

In Vitro Models

- **Cell Lines Used:** Studies have utilized various human cancer cell lines, including renal cell carcinoma (RCC) lines (786-0, ACHN, Caki-1) and osteosarcoma (U-2 OS) [5].
- **Key Assays and Findings:**
 - **Viability and Apoptosis:** Treatment with **Padnarsertib** attenuates cell viability and induces apoptosis (programmed cell death) [2].
 - **Migration and Invasion:** In transwell chamber assays, **Padnarsertib** at concentrations of **1 μ M and 5 μ M** significantly reduced cell migration and invasion over **12 to 20 hours** of incubation [5].
 - **Cell Cycle Analysis:** The drug attenuates G2–M phase transit and induces apoptosis in RCC cell lines [2].
 - **Biochemical Analysis:** Western blotting demonstrates that **Padnarsertib** treatment attenuates nuclear β -catenin and its downstream targets, cyclin D1 and c-Myc [5].

In Vivo Models

- **Animal Models:** Efficacy has been demonstrated in a **786-O (VHL-mut) human RCC xenograft model** using nude mice [2] [5].
- **Dosing and Efficacy:** Administration by oral gavage at **100 and 200 mg/kg** resulted in **dose-dependent inhibition of tumor growth** with no apparent toxicity reported [5]. Another study using a twice-daily dosing schedule for 14 days also showed significant tumor growth decrement without significant weight loss [2].
- **Pharmacokinetics (PK):** **Padnarsertib** possesses desirable PK properties. Measurements in mouse models showed high concentrations in both plasma (**10,757 ng/mL**) and tumors (**10,647 ng/mL**) 8 hours after administration [2].

Rationale for Therapeutic Application

The dual-targeting mechanism of **Padnarsertib** provides a strong rationale for its investigation in specific cancer contexts:

- **Targeting PAK4:** PAK4 is implicated in oncogenic signaling pathways that drive tumor growth and metastasis. Inhibiting PAK4 disrupts the PAK4/ β -catenin pathway, a key regulator of cell proliferation [5].
- **Targeting NAMPT:** Cancer cells often have increased reliance on the NAD salvage pathway for energy. Inhibiting NAMPT depletes NAD, disrupting cellular metabolism and DNA repair, leading to

cell death [6].

- **Synthetic Lethality in AML:** A recent study identified a specific vulnerability in Acute Myeloid Leukemia (AML) with monosomy 7/del(7q). These cells are haploid for the **NAMPT** gene (located at 7q22.3), making them exquisitely sensitive to NAMPT inhibition. **Padnarsertib**, alone or in combination with the BCL2 inhibitor venetoclax, demonstrated potent activity against -7/-7q AML models [6].

Current Development Status

Padnarsertib (also referred to as KPT-9274) has been investigated in early-phase clinical trials for various cancers, though its development path has seen some challenges [3] [7] [8].

- **Clinical Trials:** A Phase 1 trial (NCT02702492) evaluating the drug in patients with **Advanced Malignant Solid Neoplasms** and **Non-Hodgkin's Lymphoma** has been terminated [3] [5]. Another investigator-led Phase 1 trial (NCT05394558) in **Relapsed or Refractory Acute Myeloid Leukaemia** was suspended [7].
- **Regulatory Designations:** Despite clinical hurdles, the drug's potential in rare pediatric cancers is recognized. The U.S. FDA has granted it **Orphan Drug Designation** for soft tissue sarcoma (including Rhabdomyosarcoma) and for Ewing sarcoma, as well as **Rare Pediatric Disease Designation** for both these indications [9].
- **Partnership Strategy:** Karyopharm Therapeutics, the developer, is currently evaluating **out-licensing and/or partnership opportunities** to advance this program further [9].

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